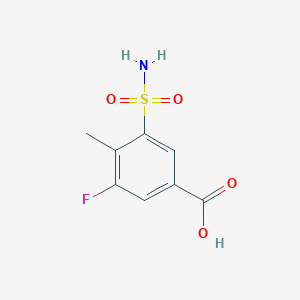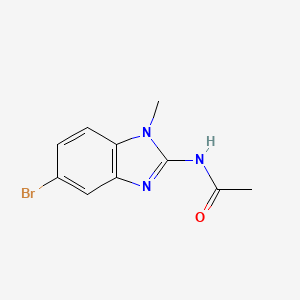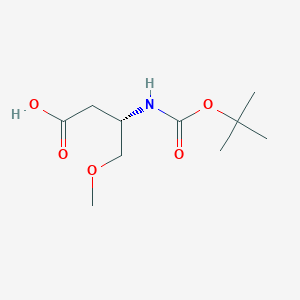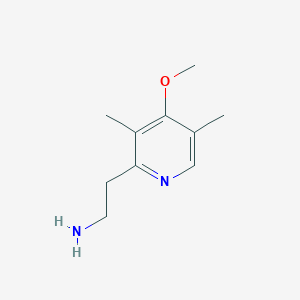
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with an amino group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a cyclization reaction, often starting from a linear precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclohexyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization, alkylation, amination, and esterification reactions.
Purification: The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: The amino group can form hydrogen bonds with receptor sites, leading to activation or inhibition of biological pathways.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate can be compared with similar compounds such as:
4-tert-Butylcyclohexyl acetate: Similar structure but lacks the amino group, leading to different chemical properties and applications.
2-tert-Butylcyclohexyl acetate: Another similar compound with variations in the position of the tert-butyl group, affecting its reactivity and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)10-5-7-13(14,8-6-10)9-11(15)16-4/h10H,5-9,14H2,1-4H3 |
Clé InChI |
UDUOCOZHIUVYJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


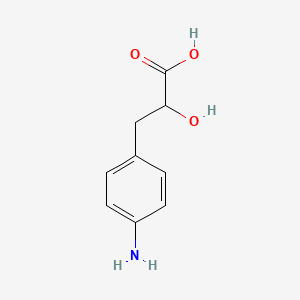
![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)
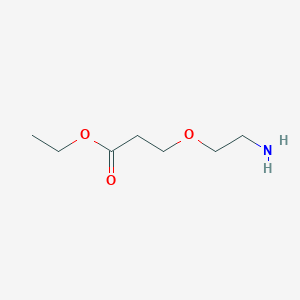
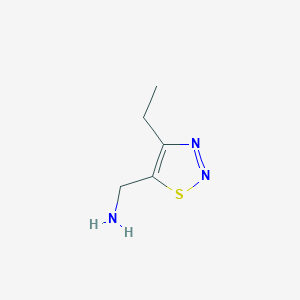
![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
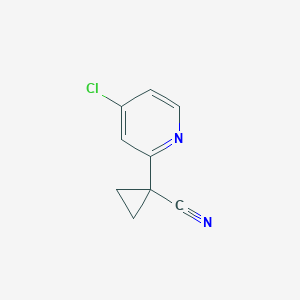
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)
